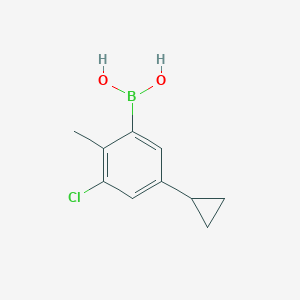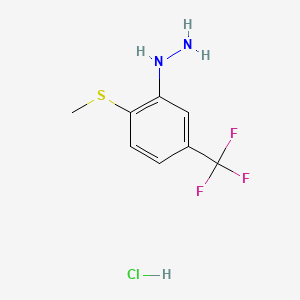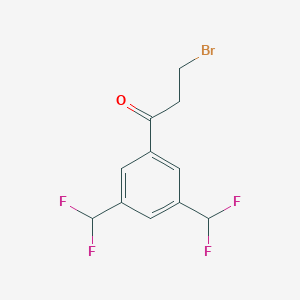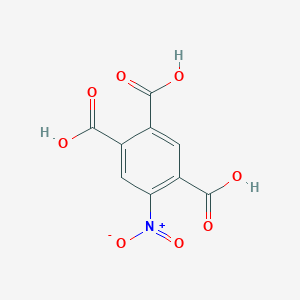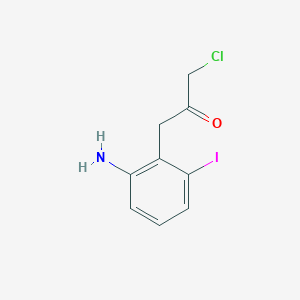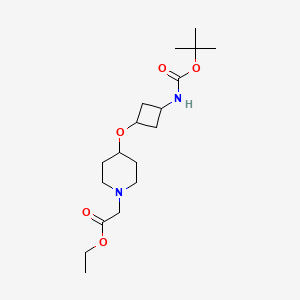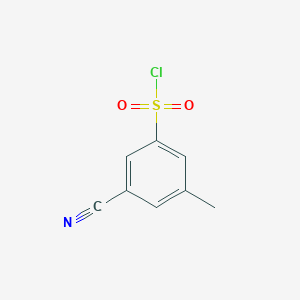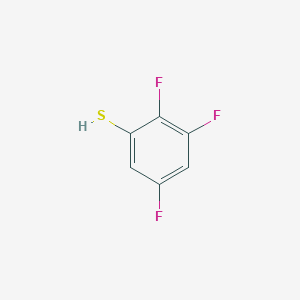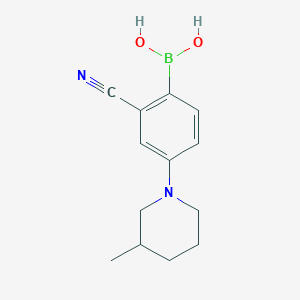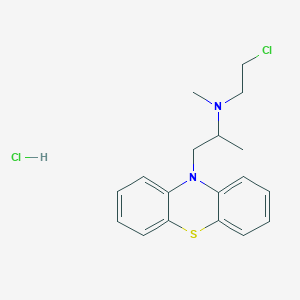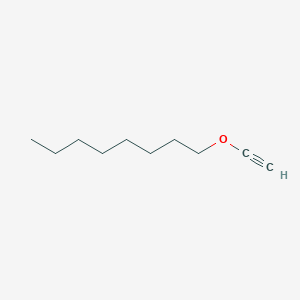
Octane, 1-(ethynyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octane, 1-(ethynyloxy)- is an organic compound with the molecular formula C10H18O It is a type of ether, specifically an alkyl vinyl ether, where an ethynyl group is attached to the oxygen atom of an octane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octane, 1-(ethynyloxy)- typically involves the reaction of octanol with ethynyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of octanol is replaced by the ethynyl group.
Industrial Production Methods
Industrial production of Octane, 1-(ethynyloxy)- can be achieved through continuous flow processes, where octanol and ethynyl chloride are reacted in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Octane, 1-(ethynyloxy)- can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Ethyl-substituted octane derivatives.
Substitution: Various substituted octane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Octane, 1-(ethynyloxy)- is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its unique structure.
Medicine
Industry
In the industrial sector, Octane, 1-(ethynyloxy)- is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of Octane, 1-(ethynyloxy)- involves its interaction with molecular targets through its ethynyl group. This group can participate in various chemical reactions, such as nucleophilic addition or substitution, leading to the formation of new chemical bonds and products. The pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecane, 1-(ethenyloxy)-: Another alkyl vinyl ether with a longer carbon chain.
Octane, 1-ethoxy-: An ether with an ethoxy group instead of an ethynyl group.
Uniqueness
Octane, 1-(ethynyloxy)- is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity compared to other ethers. This makes it valuable in specific synthetic applications where the ethynyl group is required.
Propriétés
Numéro CAS |
101537-26-2 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-ethynoxyoctane |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-8-9-10-11-4-2/h2H,3,5-10H2,1H3 |
Clé InChI |
NPFAVECNEWXGTP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


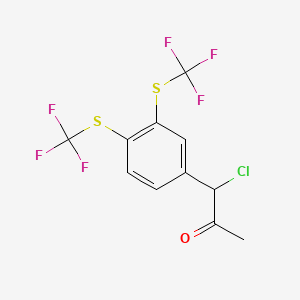

![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B14068550.png)
